1,4-bis(4-methylphenyl)benzene
Overview
Description
1,1’:4’,1’‘-Terphenyl, 4,4’'-dimethyl- is an organic compound belonging to the terphenyl family. It consists of three benzene rings connected in a linear arrangement, with two methyl groups attached to the para positions of the outer benzene rings. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’:4’,1’‘-Terphenyl, 4,4’'-dimethyl- can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses a boronic acid derivative and a halogenated benzene compound as starting materials. The reaction is catalyzed by a palladium catalyst and occurs in the presence of a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction is carried out at elevated temperatures, usually around 80-100°C .
Industrial Production Methods: In industrial settings, the production of 1,1’:4’,1’‘-terphenyl, 4,4’'-dimethyl- often involves multi-step processes that include the preparation of intermediate compounds. These intermediates are then subjected to further reactions, such as Friedel-Crafts alkylation or Grignard reactions, to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,1’:4’,1’‘-Terphenyl, 4,4’'-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to yield the corresponding hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,1’:4’,1’‘-Terphenyl, 4,4’'-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: It is utilized in the production of high-performance materials, such as liquid crystals and organic semiconductors
Mechanism of Action
The mechanism of action of 1,1’:4’,1’‘-terphenyl, 4,4’'-dimethyl- depends on its specific application. In biological systems, it may interact with cellular components, such as proteins or nucleic acids, to exert its effects. The compound’s structure allows it to participate in various molecular interactions, including hydrogen bonding and π-π stacking, which can influence its biological activity .
Comparison with Similar Compounds
1,1’4’,1’'-Terphenyl: Lacks the methyl groups, making it less hydrophobic and potentially less reactive in certain chemical reactions.
4,4’'-Dimethylbiphenyl: Contains only two benzene rings, which may result in different physical and chemical properties compared to the three-ring structure of 1,1’:4’,1’‘-terphenyl, 4,4’'-dimethyl-.
4,4’'-Dimethylterphenyl: Similar structure but may have different substitution patterns, affecting its reactivity and applications
Uniqueness: 1,1’:4’,1’‘-Terphenyl, 4,4’'-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methyl groups enhances its hydrophobicity and can influence its reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1,4-bis(4-methylphenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18/c1-15-3-7-17(8-4-15)19-11-13-20(14-12-19)18-9-5-16(2)6-10-18/h3-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIXYJULGMJDDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434990 | |
Record name | 1,1':4',1''-Terphenyl, 4,4''-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97295-31-3 | |
Record name | 1,1':4',1''-Terphenyl, 4,4''-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the 1,1':4',1''-Terphenyl, 4,4''-dimethyl- scaffold modified with thioether groups in these studies?
A1: The inclusion of thioether groups, specifically as part of 2',5'-dimethylthio-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid, is crucial for the formation of the desired metal organic framework. [, ] This ligand, with its carboxylic acid groups and rigid terphenyl backbone, facilitates the coordination with metal ions, leading to the construction of the porous MOF structure. While the papers don't explicitly detail the reasoning behind thioether selection, it's likely related to their influence on the framework's structure and potentially, its luminescent properties. Further research would be needed to confirm their exact role.
Q2: What are the key characteristics of the resulting MOFs and what makes them scientifically interesting?
A2: The synthesized MOFs exhibit a unique ability to emit white light upon ultraviolet excitation. [, ] This is notable because achieving pure white light emission from a single MOF material is challenging. The colorless, transparent, rod-like crystal structure of these MOFs, along with their stability and bright white luminescence, makes them promising candidates for applications requiring white light sources, such as LEDs and displays. Further research into their quantum yield, color rendering index, and long-term stability under various conditions would be essential to evaluate their practical applicability.
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